molecular formula C26H25BrN2O4 B10883108 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone

Cat. No.: B10883108
M. Wt: 509.4 g/mol
InChI Key: JWGMJUWXJCVKAP-UHFFFAOYSA-N
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Description

The compound 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone (IUPAC name: 1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-phenylethanone) is a structurally complex molecule featuring a biphenyl-4-yloxy group linked via an acetyl moiety to a piperazine ring substituted with a 4-bromophenoxy group. Its molecular formula is C₂₀H₂₁BrN₂O₃, with a molecular weight of 417.30 g/mol and an XlogP of 3.0, indicating moderate lipophilicity . Its PubChem CID is 86580332, and it is cataloged under ChEMBL ID CHEMBL3262877 .

Properties

Molecular Formula

C26H25BrN2O4

Molecular Weight

509.4 g/mol

IUPAC Name

1-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]-2-(4-phenylphenoxy)ethanone

InChI

InChI=1S/C26H25BrN2O4/c27-22-8-12-24(13-9-22)33-19-26(31)29-16-14-28(15-17-29)25(30)18-32-23-10-6-21(7-11-23)20-4-2-1-3-5-20/h1-13H,14-19H2

InChI Key

JWGMJUWXJCVKAP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps. One common approach is to start with the biphenyl-4-yloxy group and introduce the piperazine ring through a nucleophilic substitution reaction. The bromophenoxy group is then added via an acylation reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The biphenyl and bromophenoxy groups may facilitate binding to hydrophobic pockets, while the piperazine ring could interact with polar or charged residues .

Comparison with Similar Compounds

Antipsychotic Biphenyl-Piperazine Derivatives

A study synthesized 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone and 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone (molecular weights ~385–420 g/mol). These compounds demonstrated anti-dopaminergic and anti-serotonergic activity, with reduced catalepsy induction—a key advantage for atypical antipsychotics. QSAR models highlighted that higher predicted brain/blood partition coefficients (QPlogBB) and electron affinity (EA) correlated with enhanced antidopaminergic activity .

Compound Key Substituents Pharmacological Activity Reference
Target Compound 4-Bromophenoxyacetyl piperazine Not explicitly reported
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)... 2-Methoxyphenyl piperazine Antipsychotic, low catalepsy
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)... 2,3-Dichlorophenyl piperazine Antipsychotic, low catalepsy

Sulfonyl and Methylsulfonyl Derivatives

2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (CAS 439939-70-5, MW 457.31 g/mol) replaces the acetyl group with a sulfonyl moiety. Similarly, 1-[(4-bromophenyl)acetyl]-4-(methylsulfonyl)piperazine (CAS 895935-86-1, MW 361.26 g/mol) features a methylsulfonyl group, which may enhance metabolic stability but reduce bioavailability .

Methylpiperazine Analogues

2-(4-Bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone (CAS 349430-56-4) substitutes the 4-bromophenoxyacetyl group with a methylpiperazine.

Core Structure Variations

Benzhydryl and Indolylpropyl Derivatives

2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-1-ETHANONE O-METHYLOXIME (CAS 551921-46-1, MW 417.50 g/mol) incorporates a benzhydryl group, which adds steric bulk that may hinder blood-brain barrier (BBB) transit. In contrast, indolylpropyl derivatives like 1-(4-(3-(1H-indol-3-yl)propyl)piperazin-1-yl)-2-(4-(4-bromobenzoyl)piperazin-1-yl)ethan-1-one (MW ~550–600 g/mol) introduce an indole moiety, enhancing serotonin receptor affinity but increasing molecular weight .

Benzotriazole-Containing Analogues

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone replaces the biphenyl group with a benzotriazole ring.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound 2-Methoxyphenyl Derivative Sulfonyl Derivative Methylpiperazine
Molecular Weight (g/mol) 417.30 ~385–420 457.31 ~301
XlogP 3.0 ~3.2–3.5 ~2.8 ~2.5–3.0
H-Bond Acceptors 3 4–5 5 3
CNS Penetration Potential Moderate High (QSAR-predicted) Low (polar sulfonyl) Moderate

Biological Activity

2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone is a synthetic compound of interest in medicinal chemistry, primarily due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a biphenyl moiety, a piperazine ring, and a bromophenoxyacetyl group. Its molecular formula is C23H24BrN2O3C_{23}H_{24}BrN_{2}O_{3} with a molecular weight of approximately 448.4 g/mol. The structural characteristics contribute significantly to its biological activity.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

  • Neurotransmitter Receptors : It modulates the activity of neurotransmitter receptors linked to anxiety and mood regulation.
  • Enzymatic Activity : The compound can inhibit or activate specific enzymes that influence metabolic pathways related to neurological functions.

Pharmacological Effects

Research has shown several pharmacological effects associated with this compound:

  • Anxiolytic Activity : In animal models, this compound demonstrated anxiolytic-like effects. Studies indicate that it decreases latency and increases the duration of sleep in sodium pentobarbital-induced sleep tests.
  • Antidepressant Properties : Behavioral tests have suggested potential antidepressant effects, showing promise in improving mood and reducing anxiety levels .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-(Biphenyl-4-yloxy)-1-{4-(bromophenoxy)acetyl}piperazin-1-yl}ethanoneBiphenyl moiety, piperazine ring, bromophenoxyacetyl groupAnxiolytic, antidepressant
2-(Biphenyl-4-yloxy)butanoyl chlorideSimilar biphenyl moietyDifferent acyl group affects activity
4-(4-Chlorophenoxy)acetophenoneLacks piperazine ringLimited anxiolytic properties

Case Studies and Research Findings

Recent studies have evaluated the pharmacological profile of this compound:

  • Study on Antipsychotic Activity : Research involving derivatives of biphenyl-piperazine ethanones showed that compounds similar to 2-(Biphenyl-4-yloxy)-1-{4-[bromophenoxy]acetyl}piperazin-1-yl}ethanone exhibited anti-dopaminergic and anti-serotonergic activities in behavioral models. Notably, some derivatives showed promising antipsychotic profiles without inducing catalepsy .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR studies have supported the observed biological activities by correlating structural features with pharmacological effects, indicating that modifications in the structure can lead to enhanced efficacy against specific targets .

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